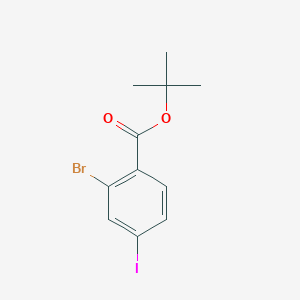

2-Bromo-4-iodo-benzoic acid tert-butyl ester

Beschreibung

2-Bromo-4-iodo-benzoic acid tert-butyl ester is a halogenated aromatic ester characterized by a benzoic acid backbone substituted with bromine and iodine at the 2- and 4-positions, respectively, and a tert-butyl ester group at the carboxylic acid position. This structure combines the steric bulk of the tert-butyl group with the electronic effects of halogen substituents, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) where halogen atoms serve as leaving groups.

Eigenschaften

IUPAC Name |

tert-butyl 2-bromo-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrIO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQYJTAMJSQUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-benzoic acid tert-butyl ester typically involves the esterification of 2-Bromo-4-iodo-benzoic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.

Industrial Production Methods

Industrial production of this compound may involve similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-iodo-benzoic acid tert-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Oxidizing agents like 2-Iodoxybenzoic acid (IBX) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acid esters, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has several notable applications across different fields:

Organic Synthesis

2-Bromo-4-iodo-benzoic acid tert-butyl ester serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Cross-Coupling Reactions : Such as Suzuki-Miyaura coupling, where it participates in forming carbon-carbon bonds.

Medicinal Chemistry

Research indicates that derivatives of this compound may have therapeutic properties:

- Potential Pharmaceuticals : Its derivatives are investigated for their efficacy in treating various diseases, including cancer and inflammatory conditions. The compound's structure allows for modifications that can enhance biological activity.

Agrochemicals

The compound can also be used in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides that target specific biochemical pathways in plants.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Case Study 1: Anticancer Activity

Research has demonstrated that certain derivatives exhibit selective inhibition of MEK1 and MEK2 kinases, which are implicated in cancer proliferation. This suggests potential applications in cancer therapeutics, particularly for breast and colon cancers .

Case Study 2: Synthesis of Biologically Active Molecules

A study detailed the synthesis of biologically active compounds using this ester as a starting material. The ability to modify its structure allows for the exploration of new drug candidates with improved efficacy and safety profiles.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-iodo-benzoic acid tert-butyl ester in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates nucleophilic substitution and other reactions. The tert-butyl ester group can also participate in esterification and hydrolysis reactions, contributing to the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen Effects : Bromine and iodine in aromatic systems enhance electrophilic substitution reactivity, while fluorine (as in tert-butyl 4-bromo-2-fluorobenzoate) increases metabolic stability in drug candidates .

- Steric and Electronic Modulation: The tert-butyl group provides steric hindrance, reducing hydrolysis rates compared to methyl or ethyl esters. Amino or acetyl substituents alter electronic density, influencing reactivity in subsequent reactions .

- Molecular Complexity : Compounds like 4-[2-(4-bromo-phenyl)-ethyl]-benzoic acid tert-butyl ester (MW 419.3) are tailored for specialized applications, such as polymer or ligand synthesis .

Reactivity and Stability

- Halogen Reactivity : Iodine in this compound is a superior leaving group compared to bromine, facilitating sequential cross-coupling reactions. This contrasts with tert-butyl 4-bromo-2-fluorobenzoate, where fluorine’s electronegativity stabilizes the aromatic ring but limits substitution reactivity .

- Amino vs. Acetyl Groups: The amino group in tert-butyl 2-amino-4-bromobenzoate enables participation in Buchwald-Hartwig amination, whereas the acetyl group in 4-acetyl-2-bromo-benzoic acid tert-butyl ester directs electrophilic attacks to specific ring positions .

- Aliphatic vs. Aromatic Bromides: Aliphatic bromides (e.g., tert-butyl 4-bromobutanoate) undergo faster SN2 reactions than aromatic analogs due to reduced steric hindrance .

Biologische Aktivität

Overview

2-Bromo-4-iodo-benzoic acid tert-butyl ester is an organic compound notable for its unique structural features, which include bromine and iodine substituents on the aromatic ring and a tert-butyl ester functional group. This compound has gained attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.

The compound's molecular formula is , and it has a molecular weight of approximately 353.02 g/mol. The presence of halogens (bromine and iodine) significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways. The halogen substituents enhance the electrophilicity of the aromatic ring, facilitating nucleophilic attack by biological molecules.

Key Mechanisms:

- Calcium Channel Modulation: This compound can inhibit calcium channels, leading to altered intracellular calcium levels, which affects muscle contraction and neurotransmitter release.

- Gene Expression Regulation: It influences transcription factors sensitive to calcium, thereby modulating gene expression and cellular metabolism .

- Metabolic Pathway Interactions: The compound undergoes biotransformation in the liver via cytochrome P450 enzymes, producing metabolites that can have distinct biological effects .

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains.

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Bromo-4-iodo-benzoic acid | 1–5 | E. coli |

| Related benzoic acid derivatives | 5–10 | S. aureus |

Case Studies

-

Cellular Effects in Laboratory Settings:

In vitro studies have indicated that exposure to this compound alters cell signaling pathways related to calcium ion concentrations. Long-term exposure led to significant changes in gene expression profiles associated with metabolic processes. -

Dosage Effects in Animal Models:

Animal studies revealed that low doses of the compound resulted in beneficial cardiovascular effects, such as reduced blood pressure. However, higher doses were associated with adverse effects like bradycardia and hypotension, demonstrating a clear dose-response relationship.

Research Findings

Research indicates that the unique combination of bromine and iodine atoms allows for selective reactions during synthesis, making this compound a valuable precursor in developing new therapeutic agents. Its derivatives are being explored for potential applications in treating bacterial infections and other diseases due to their biological activity.

Q & A

Q. What are the optimized synthetic routes for preparing 2-Bromo-4-iodo-benzoic acid tert-butyl ester?

The synthesis typically involves sequential halogenation of benzoic acid derivatives followed by tert-butyl ester protection. A common approach includes:

Bromination/Iodination : Direct electrophilic substitution on benzoic acid derivatives using reagents like NBS (N-bromosuccinimide) or iodine monochloride.

Esterification : Reaction with tert-butanol under acidic conditions (e.g., H₂SO₄ catalysis) or via coupling reagents like DCC (dicyclohexylcarbodiimide) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the product.

Key validation: Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Q. How should researchers characterize this compound spectroscopically?

Q. What are the recommended storage conditions to ensure stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber vials to prevent halogen loss or ester hydrolysis. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

The bromo and iodo groups enable sequential cross-couplings (e.g., Suzuki-Miyaura for Br, Ullmann for I). Example workflow:

Suzuki Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄, Na₂CO₃, and boronic acids in THF/water (60°C, 12 h) .

Iodine Retention : The iodo group remains intact under mild conditions, allowing subsequent functionalization (e.g., Sonogashira coupling).

Note: Optimize catalyst loading (1–5 mol%) to minimize dehalogenation side reactions.

Q. What analytical challenges arise when differentiating bromo and iodo substituents in structural studies?

- X-ray Crystallography : Preferred for unambiguous assignment, but requires high-quality crystals. Heavy atoms (Br/I) enhance scattering, aiding structure resolution .

- Mass Spectrometry Fragmentation : Halogen-specific isotopic patterns (Br: 1:1 ratio for M/M+2; I: dominant M+2 peak) distinguish substitution sites .

- NMR Chemical Shifts : Iodo substituents induce greater deshielding than bromo in aromatic regions (δ ~8.0 ppm vs. ~7.8 ppm for adjacent protons) .

Q. How does the steric bulk of the tert-butyl group influence reactivity in multi-step syntheses?

The tert-butyl ester:

- Protects the carboxylic acid from nucleophilic attack during reactions (e.g., Grignard additions).

- Slows hydrolysis kinetics : Requires strong acids (e.g., TFA) or prolonged basic conditions for deprotection, enabling selective transformations on halogens first .

Case Study: In peptide synthesis, tert-butyl esters remain stable during amide couplings, allowing orthogonal deprotection strategies .

Methodological Considerations Table

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves, lab coat, and goggles mandatory. Use fume hoods to avoid inhalation .

- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical disposal services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.